

# Application Notes and Protocols: BMS-795311 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-795311 |           |
| Cat. No.:            | B606252    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **BMS-795311**, a potent cholesteryl ester transfer protein (CETP) inhibitor, in mouse models. The following sections detail its mechanism of action, summarize key quantitative data, and provide a detailed experimental protocol for its use in vivo.

### **Mechanism of Action: Inhibition of CETP**

**BMS-795311** is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, **BMS-795311** effectively blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels. This mechanism is a key area of investigation in the context of cardiovascular disease research. The targeted pathway is the reverse cholesterol transport pathway, a critical process for removing excess cholesterol from peripheral tissues.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of BMS-795311 action on the reverse cholesterol transport pathway.

## **Quantitative Data Summary**

The following table summarizes the available quantitative data for **BMS-795311** administration in mouse models.



| Parameter                                  | Value                                                      | Mouse Model                                       | Administration<br>Route | Reference |
|--------------------------------------------|------------------------------------------------------------|---------------------------------------------------|-------------------------|-----------|
| Effective Dose                             | 1 mg/kg                                                    | Human<br>CETP/apoB-100<br>dual transgenic<br>mice | Oral                    | [1][2]    |
| 3-10 mg/kg                                 | Human CETP<br>(hCETP)/apoB-<br>100 dual<br>transgenic mice | Oral (for 3 days)                                 |                         |           |
| Pharmacokinetic<br>s                       |                                                            |                                                   |                         |           |
| Oral<br>Bioavailability                    | 37%                                                        | Mouse                                             | Oral                    | _         |
| Cmax (at 10<br>mg/kg)                      | 5.3 μg/mL                                                  | Mouse                                             | Oral                    |           |
| Terminal<br>Elimination Half-<br>life (t½) | 6 hours                                                    | Mouse                                             | Intravenous             |           |
| Plasma<br>Clearance                        | 2.0 mL/min/kg                                              | Mouse                                             | Intravenous             |           |
| Volume of Distribution                     | 0.8 L/kg                                                   | Mouse                                             | Intravenous             | _         |
| In Vitro Potency                           |                                                            |                                                   |                         |           |
| IC50 (Enzyme<br>Assay)                     | 4 nM                                                       | -                                                 | -                       | _         |
| IC50 (Human<br>Whole Plasma)               | 0.22 μΜ                                                    | -                                                 | -                       |           |



# Experimental Protocol: Oral Administration in a Mouse Model of Dyslipidemia

This protocol describes a representative experiment to evaluate the efficacy of **BMS-795311** in a relevant mouse model.

- 1. Objective: To assess the effect of oral administration of **BMS-795311** on plasma HDL-C and LDL-C levels in human CETP/apoB-100 dual transgenic mice.
- 2. Materials:
- BMS-795311
- Vehicle solution: 10% Cremophor EL, 10% Ethanol, 80% Water[3] (or other suitable vehicle)
- Human CETP/apoB-100 dual transgenic mice (or other appropriate model)
- Standard rodent chow
- Oral gavage needles (20-22 gauge, curved)
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
- Centrifuge
- Lipid analysis assay kits (HDL-C and LDL-C)
- 3. Methods:
- Animal Acclimatization:
  - House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
  - Provide ad libitum access to food and water.
- Drug Formulation:



- Prepare a stock solution of BMS-795311 in the vehicle. For a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration would be 0.1 mg/mL.
- Vortex or sonicate the solution to ensure complete dissolution. Prepare fresh daily.

#### Dosing Procedure:

- Randomly assign mice to treatment groups (e.g., vehicle control, 1 mg/kg BMS-795311, 3 mg/kg BMS-795311, 10 mg/kg BMS-795311). A typical group size is 8-10 mice.
- Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 3-7 days for acute studies, longer for chronic studies).
- The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).

#### Sample Collection:

- Collect blood samples at baseline (before the first dose) and at specified time points posttreatment (e.g., 4, 8, and 24 hours after the final dose).
- Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into EDTAcoated tubes.
- Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.

#### Biochemical Analysis:

- Thaw plasma samples on ice.
- Measure HDL-C and LDL-C concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

#### Data Analysis:

Calculate the mean and standard error of the mean (SEM) for each treatment group.



 Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control. A pvalue of <0.05 is typically considered statistically significant.</li>

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of BMS-795311 in mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP)
  Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BMS-795311 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606252#bms-795311-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com